molecular formula C16H21N5O2 B11686996 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11686996
M. Wt: 315.37 g/mol
InChI Key: WMZDXPKWYDIBIX-LICLKQGHSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a complex organic compound with the molecular formula C16H21N5O2 and a molecular weight of 315.378 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves several steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide under acidic conditions . The reaction typically requires a catalyst such as acetic anhydride and pyridine, and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide

InChI

InChI=1S/C16H21N5O2/c1-11-14(16(23)20-18-11)8-9-15(22)19-17-10-12-4-6-13(7-5-12)21(2)3/h4-7,10,14H,8-9H2,1-3H3,(H,19,22)(H,20,23)/b17-10+

InChI Key

WMZDXPKWYDIBIX-LICLKQGHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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